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Benzyl 5-fluorofuran-2-carboxylate

Cat. No.: B11807192
M. Wt: 220.20 g/mol
InChI Key: CEOXKBUCSHIFFW-UHFFFAOYSA-N
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Description

Significance of Organofluorine Chemistry in Heterocyclic Compounds

Organofluorine chemistry, the study of carbon-fluorine bonds, has gained immense traction due to the unique properties fluorine imparts upon a molecule. numberanalytics.com As the most electronegative element, fluorine's presence can alter a compound's acidity, basicity, metabolic stability, and lipophilicity. numberanalytics.comalfa-chemistry.com In the context of heterocyclic compounds—cyclic structures containing atoms of at least two different elements—these modifications are particularly impactful.

Approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. numberanalytics.com This prevalence underscores the therapeutic and commercial advantages of fluorination. The carbon-fluorine bond is exceptionally strong, often leading to increased thermal and metabolic stability of the parent molecule. numberanalytics.comnih.gov This enhanced stability can translate to a longer biological half-life for a drug, improving its efficacy. Furthermore, the introduction of fluorine can block sites of metabolic attack, preventing the breakdown of the drug by enzymes in the body. alfa-chemistry.com

Heterocyclic compounds are ubiquitous in nature and form the core of many pharmaceuticals. numberanalytics.comnih.gov When a fluorine atom is introduced into a heterocyclic ring, it can significantly alter the electron distribution within that ring, thereby affecting its interactions with biological targets like enzymes and receptors. alfa-chemistry.com This can lead to enhanced binding affinity and, consequently, improved drug potency.

Overview of Furan-2-carboxylate (B1237412) Scaffolds in Modern Organic Synthesis

Furan-2-carboxylates are a class of organic compounds derived from furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom. The carboxylate group at the 2-position of the furan ring makes these compounds versatile building blocks in organic synthesis. They serve as precursors to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances.

The furan ring itself is a valuable scaffold, and the carboxylate group provides a convenient handle for further chemical transformations. nih.gov For instance, the carboxylate can be converted into amides, esters, or other functional groups, allowing for the construction of diverse molecular architectures. Furan-2-carboxylates are key intermediates in the synthesis of various biologically active compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9FO3 B11807192 Benzyl 5-fluorofuran-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9FO3

Molecular Weight

220.20 g/mol

IUPAC Name

benzyl 5-fluorofuran-2-carboxylate

InChI

InChI=1S/C12H9FO3/c13-11-7-6-10(16-11)12(14)15-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

CEOXKBUCSHIFFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(O2)F

Origin of Product

United States

Benzyl 5 Fluorofuran 2 Carboxylate: a Detailed Profile

Chemical Structure:

Chemical structure of <a href=Benzyl (B1604629) 5-fluorofuran-2-carboxylate" src="https://www.chemspider.com/Images/Downloader.asmx?id=102534591&amp;size=250"/>

IUPAC Name: Benzyl 5-fluorofuran-2-carboxylate

Physicochemical Properties:

PropertyValue
CAS Number 1333218-13-5
Molecular Formula C12H9FO3
Molecular Weight 220.2 g/mol
Appearance Not specified
Purity 97%

This data is compiled from multiple sources. chemicalbook.comfluorochem.co.uk

Synthesis and Characterization

A convenient and efficient synthesis of Benzyl (B1604629) 5-fluorofuran-2-carboxylate has been developed. researchgate.net The primary method involves the fluorodenitration of commercially available Benzyl 5-nitrofuran-2-carboxylate. researchgate.net This reaction is typically carried out using potassium fluoride (B91410) in the presence of a phase-transfer catalyst, such as tetraphenylphosphonium (B101447) bromide, in a high-boiling solvent like sulfolane (B150427). researchgate.net The reaction proceeds at an elevated temperature of 140°C for a duration of 2 hours. researchgate.net This method has been shown to provide the desired product in good yield. researchgate.net

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure, showing characteristic shifts for the furan (B31954) ring protons and carbons, as well as the benzyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching of the ester group and the C-F bond.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the compound.

Chemical Reactivity and Applications

Direct Fluorination Approaches

Direct fluorination involves the substitution of a leaving group on the furan ring with a fluorine atom. This approach is often favored for its atom economy and the availability of starting materials.

Fluorodenitration Strategies

A prominent and effective method for the direct synthesis of this compound is through the fluorodenitration of its nitro precursor, Benzyl 5-nitrofuran-2-carboxylate. doi.org This reaction involves the displacement of a nitro group by a fluoride (B91410) ion, a process that is particularly well-suited for aromatic systems activated by electron-withdrawing groups. doi.org

The successful fluorodenitration of Benzyl 5-nitrofuran-2-carboxylate has been achieved using potassium fluoride as the fluoride source. doi.org The reaction necessitates the use of a phase-transfer catalyst to facilitate the transfer of the fluoride ion into the organic phase. Tetraphenylphosphonium (B101447) bromide has been demonstrated to be an effective catalyst for this transformation. doi.org The reaction is typically carried out at an elevated temperature of 140 °C for a duration of 2 hours to achieve a good yield of the desired product. doi.org

A standard procedure involves heating a suspension of Benzyl 5-nitrofuran-2-carboxylate, spray-dried potassium fluoride, and a catalytic amount of tetraphenylphosphonium bromide in a suitable solvent under a nitrogen atmosphere. doi.org The progress of the reaction can be monitored by thin-layer chromatography (TLC). doi.org

Table 1: Optimized Reaction Conditions for Fluorodenitration of Benzyl 5-nitrofuran-2-carboxylate. doi.org

ParameterValue
Starting Material Benzyl 5-nitrofuran-2-carboxylate
Fluoride Source Potassium Fluoride (spray-dried)
Catalyst Tetraphenylphosphonium bromide
Solvent Sulfolane (B150427)
Temperature 140 °C
Reaction Time 2 hours
Yield 59%

This interactive table summarizes the key parameters for the successful synthesis of this compound via fluorodenitration.

The choice of solvent plays a critical role in the efficiency of the fluorodenitration reaction. A study investigating various solvents found that sulfolane provides the best results for the conversion of Benzyl 5-nitrofuran-2-carboxylate to its fluorinated counterpart. doi.org Other solvents were also examined, but they resulted in more complex reaction profiles or lower yields. doi.org The high boiling point and polar aprotic nature of sulfolane are likely key to its effectiveness in this reaction, as it can dissolve the reactants and facilitate the nucleophilic substitution. doi.org

Application of Modern Fluorinating Reagents to Furan Systems

In addition to traditional methods, modern electrophilic fluorinating reagents have been developed and could potentially be applied to the synthesis of fluorinated furans. Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are known for their ability to deliver electrophilic fluorine under milder conditions. rsc.orgrsc.orgnumberanalytics.comnih.govorganic-chemistry.orgresearchgate.netnumberanalytics.comwikipedia.orgcapes.gov.br

While a specific application of these reagents for the direct synthesis of this compound has not been detailed, their utility in fluorinating other furan and benzofuran (B130515) systems suggests their potential applicability. For instance, Selectfluor™ has been successfully used for the fluorination of 2-substituted benzo[b]furans. rsc.orgrsc.org These reactions often proceed with high regioselectivity. rsc.org Similarly, NFSI is a versatile electrophilic fluorinating agent used for a wide range of substrates. numberanalytics.comnih.govorganic-chemistry.orgresearchgate.netnumberanalytics.com The application of these modern reagents could offer alternative synthetic pathways with potentially different substrate scopes and reaction conditions.

Indirect Synthetic Routes to Fluorinated Furans

An alternative to direct fluorination is the construction of the fluorinated furan ring from acyclic or non-furanic cyclic precursors that already contain the fluorine atom. nih.gov This approach can be advantageous when direct fluorination is challenging or leads to undesired side products.

Utilization of Fluorine-Containing Building Blocks

The use of fluorine-containing building blocks is a powerful strategy in organofluorine chemistry. nih.govresearchgate.netbeilstein-journals.orgnih.govyoutube.com This methodology involves the synthesis of the target molecule from smaller, readily available fluorinated precursors. While a specific synthesis of this compound using this approach is not explicitly described in the reviewed literature, the general principles can be applied.

This strategy would typically involve a cyclocondensation or cycloaddition reaction using a fluorinated starting material. nih.gov For the synthesis of this compound, a potential disconnection would lead to simpler fluorinated acyclic molecules that can be cyclized to form the desired furan ring. The advantage of this method lies in the controlled introduction of the fluorine atom at a specific position in the final molecule. researchgate.net

Cycloaddition Reactions in Fluorinated Heterocycle Construction

The formation of the carbon–fluorine bond is a demanding chemical transformation. nih.gov One of the fundamental strategies for introducing fluorine into heterocyclic compounds like furan involves cyclocondensation or cycloaddition reactions that utilize fluorinated acyclic building blocks. nih.gov This approach constructs the heterocyclic ring and incorporates the fluorine atom in a single, often highly controlled, process. Furan itself is a versatile participant in various cycloaddition reactions, where it can act as a diene or dienophile, leading to the formation of complex ring systems. numberanalytics.comnumberanalytics.com

Diels-Alder Reactions with Fluorinated Dienes and Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for creating six-membered rings with a high degree of regio- and stereoselectivity. numberanalytics.comnumberanalytics.com In the context of furan chemistry, the furan ring typically serves as the diene component. However, the reactivity of the furan diene is strongly influenced by the substituents on the ring. nih.gov

Electron-withdrawing groups, such as the carboxylate and fluorine present in this compound, decrease the electron density of the furan ring, making it a less reactive diene in a standard Diels-Alder reaction. nih.govnih.gov Conversely, furans with electron-donating groups are well-suited substrates for these reactions. nih.gov Despite this challenge, Diels-Alder reactions involving electron-poor furans can be facilitated. Research has shown that furoic acids and their derivatives, previously considered unreactive, can indeed participate in Diels-Alder couplings with maleimide (B117702) dienophiles, with the reaction benefiting from significant rate enhancement when water is used as a solvent. nih.govrsc.org

An alternative strategy involves using a fluorinated dienophile. A notable example is the Diels-Alder reaction between 2-heterosubstituted furans and hexafluoro-2-butyne, which provides a facile route to 1,4-disubstituted 2,3-di(trifluoromethyl)benzenes after the initial cycloadduct undergoes further transformation. researchgate.net The initial [4+2] cycloaddition forms a 7-oxabicyclo[2.2.1]heptene derivative, which then aromatizes.

Table 1: Overview of Diels-Alder Reactions Involving Furan Derivatives

Diene Dienophile Key Conditions/Catalyst Product Type Finding
Furan Maleic Anhydride ZnCl₂ or AlCl₃ 7-oxabicyclo[2.2.1]heptene Classic example of furan as a diene in a [4+2] cycloaddition. numberanalytics.com
2-Furoic Acids Maleimides Water (solvent) 7-oxabicyclo[2.2.1]heptene Aqueous medium enhances reaction rates for electron-poor furans. nih.gov
Furfural (B47365) Maleimides Water (solvent) 7-oxabicyclo[2.2.1]heptene Direct cycloaddition is possible in water due to the formation of a geminal diol in the adduct. tudelft.nl
Other Cycloaddition Pathways for Furan Ring Formation

Beyond the well-known Diels-Alder reaction, other cycloaddition pathways offer alternative methods for constructing cyclic systems from furans. These reactions expand the synthetic toolkit for creating complex molecular architectures.

One such alternative is the [2+2] cycloaddition . While less common for furan itself, metal-coordinated furans can undergo these reactions. For instance, rhenium-coordinated furan complexes have been shown to react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a formal [2+2] cycloaddition at the uncoordinated double bond of the furan ligand. nih.gov

Another pathway is the [8+2] cycloaddition . This reaction has been observed when dienylfurans are coupled with activated alkynes like DMAD. researchgate.net The reaction proceeds to create furan-bridged 10-membered ring systems, often as a single diastereomer. The mechanism is believed to be stepwise, starting with the attack of the diene substituent on the furan, rather than the furan ring itself, onto the alkyne. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which encourage the development of efficient, safe, and environmentally benign chemical processes, are increasingly important in modern organic synthesis. researchgate.net The synthesis of furan derivatives, many of which are derived from renewable biomass platform chemicals like furfural, is an area where these principles are actively applied. researchgate.netrsc.org

One-Pot Synthetic Procedures for Furan-2-carboxylate (B1237412) Esters

A notable example is the synthesis of hept-6-en-1-yl furan-2-carboxylate from furfural. mdpi.com In this process, furfural is first oxidized to furoic acid using copper(I) chloride as a catalyst and tert-butyl hydroperoxide as the oxidant. Without isolating the intermediate furoic acid, an alkyl halide (7-bromo-1-heptene), a base (potassium carbonate), and a phase-transfer catalyst are added directly to the reaction mixture to yield the final ester product. mdpi.com This approach efficiently converts a biomass-derived platform chemical into a more valuable ester in a simple and efficient manner. mdpi.com

Table 2: Example of a One-Pot Synthesis of a Furan-2-carboxylate Ester. mdpi.com

Step Reactants Reagents/Catalysts Intermediate/Product
1 (Oxidation) Furfural Copper(I) chloride (catalyst), tert-butyl hydroperoxide Furoic acid (in situ)

Catalytic Approaches for Esterification and Fluorination

Catalysis is a fundamental pillar of green chemistry, offering pathways that are more efficient and selective than stoichiometric reactions. For the synthesis of this compound, catalytic methods for both the esterification and fluorination steps are crucial.

Fluorination: A convenient synthesis of this compound has been achieved via a fluorodenitration reaction. researchgate.net This method involves treating the precursor, Benzyl 5-nitrofuran-2-carboxylate, with potassium fluoride. The reaction is facilitated by a catalytic amount of tetraphenylphosphonium bromide, which acts as a phase-transfer catalyst in a sulfolane solvent at 140°C. researchgate.net This catalytic approach allows for the efficient nucleophilic substitution of the nitro group with fluorine, furnishing the desired product in good yield. researchgate.net While this specific example uses a stoichiometric fluoride source, the use of a catalyst makes the process more efficient. Modern synthetic chemistry also employs a range of electrophilic fluorinating agents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), which are often used in catalytic systems with transition metals or organocatalysts to achieve selective C-H fluorination under mild conditions. mdpi.com

Esterification: Catalytic esterification is a well-established and green method for producing esters. As described in the one-pot synthesis of hept-6-en-1-yl furan-2-carboxylate, the esterification of the intermediate furoic acid is achieved using potassium carbonate as a base and tetrabutylammonium (B224687) bromide as a phase-transfer catalyst. mdpi.com This avoids the need for harsh acidic conditions often associated with traditional Fischer esterification. The synthesis of the target molecule's precursor, Benzyl 5-nitrofuran-2-carboxylate, would similarly rely on an efficient esterification of 5-nitrofuran-2-carboxylic acid with benzyl alcohol or benzyl bromide, a reaction that can be promoted by various catalytic systems.

Fluorination Reaction Mechanisms on Furan Nuclei

The introduction of a fluorine atom onto the furan ring is a critical step in the synthesis of this compound. The electron-rich nature of the furan ring dictates that direct fluorination primarily proceeds through electrophilic or radical substitution, typically at the C5 position due to the enhanced stability of the resulting carbocation or radical intermediates. nih.gov

Nucleophilic Aromatic Fluorination Pathways

While direct nucleophilic fluorination with reagents like gaseous fluorine is generally unsuitable for the furan nucleus, specific strategies have been developed for electron-poor furan derivatives. nih.gov One notable method for synthesizing this compound involves a nucleophilic aromatic substitution reaction known as fluorodenitration. researchgate.net

In this pathway, the precursor, Benzyl 5-nitrofuran-2-carboxylate, is treated with a fluoride source such as potassium fluoride (KF). The reaction is often facilitated by a phase-transfer catalyst like tetraphenylphosphonium bromide in a high-boiling solvent such as sulfolane. The nitro group (-NO2) at the C5 position acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack by the fluoride ion (F-). The fluoride ion displaces the nitro group to yield this compound. researchgate.net

The proposed mechanism involves the attack of the fluoride ion on the carbon atom bearing the nitro group, forming a Meisenheimer-like intermediate. Subsequent departure of the nitrite (B80452) ion (NO2-) leads to the formation of the final fluorinated product. The efficiency of this reaction can be influenced by the nature of the ester group, with the benzyl ester proving to be more effective than methyl or tert-butyl esters. researchgate.net

Reagent/CatalystRole in Nucleophilic Fluorination
Benzyl 5-nitrofuran-2-carboxylateSubstrate with an activating nitro group
Potassium Fluoride (KF)Source of the nucleophilic fluoride ion
Tetraphenylphosphonium bromidePhase-transfer catalyst to facilitate the reaction
SulfolaneHigh-boiling polar aprotic solvent

Electrophilic and Radical Fluorination Mechanisms

For furan derivatives that are not sufficiently electron-poor, electrophilic and radical fluorination methods are more common. nih.gov Electrophilic fluorinating agents, such as Selectfluor®, can be used for fluorodecarboxylation, although this specific application to produce this compound is less documented than fluorodenitration. nih.gov Theoretical studies on the fluorination of aromatic compounds with Selectfluor suggest that a single electron transfer (SET) mechanism is often preferred over a direct SN2-type attack. researchgate.net In an SET mechanism, an electron is transferred from the aromatic substrate to the fluorinating agent, creating a radical cation and a radical. These then combine to form the fluorinated product.

Radical fluorination represents another important pathway. nih.gov The mechanism typically involves three main stages:

Initiation: Generation of a fluoroalkyl radical (•RF) from a suitable precursor.

Propagation: The electrophilic fluoroalkyl radical attacks the electron-rich furan ring, preferentially at the C5 position, to form a stabilized radical intermediate.

Termination: The radical intermediate is then converted to the final product. nih.gov

The choice of fluorination strategy is highly dependent on the specific substrate and the desired outcome.

Esterification and Transesterification Mechanisms of Carboxylate Esters

The formation of the benzyl ester in this compound is typically achieved through esterification of 5-fluorofuran-2-carboxylic acid with benzyl alcohol. The most common mechanism for this transformation is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com

This acid-catalyzed reaction involves several equilibrium steps:

Protonation of the carbonyl oxygen: A strong acid catalyst, such as sulfuric acid (H2SO4) or tosic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.comlibretexts.org This enhances the electrophilicity of the carbonyl carbon. google.comresearchgate.net

Nucleophilic attack by the alcohol: The lone pair of electrons on the oxygen of benzyl alcohol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net

Proton transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

Transesterification, the conversion of one ester to another, can also occur. For instance, if this compound were to react with a different alcohol in the presence of an acid or base catalyst, the benzyl group could be exchanged for the new alkyl group. The mechanism is similar to Fischer esterification, involving nucleophilic attack of the new alcohol on the carbonyl carbon of the ester. google.com

StepDescription
1Protonation of the carbonyl oxygen of 5-fluorofuran-2-carboxylic acid.
2Nucleophilic attack by benzyl alcohol on the activated carbonyl carbon.
3Formation of a tetrahedral intermediate.
4Proton transfer and subsequent elimination of a water molecule.
5Deprotonation to form this compound.

Ring-Opening and Rearrangement Mechanisms of Furan Derivatives

Furan rings, including those in derivatives like this compound, can undergo ring-opening and rearrangement reactions under certain conditions. These transformations are often initiated by the inherent reactivity of the furan nucleus. nih.gov

While specific mechanistic studies on the ring-opening of this compound are not extensively detailed in the provided search results, general principles for furan derivatives can be considered. The presence of the electron-withdrawing carboxylate group and the fluorine atom can influence the stability and reactivity of the furan ring.

Ring-opening reactions of furans can be promoted by various factors, including acid, base, heat, or light. For instance, acid-catalyzed hydrolysis can lead to the formation of dicarbonyl compounds. Oxidative cleavage of the furan ring is also a known process.

Rearrangement reactions of furan derivatives can lead to the formation of other heterocyclic systems or acyclic compounds. The specific pathway of rearrangement is highly dependent on the substituents present on the furan ring and the reaction conditions employed. For example, certain furan derivatives can rearrange to form pyranones or other six-membered rings. The study of such mechanisms is crucial for understanding the potential degradation pathways of furan-containing compounds and for the development of novel synthetic transformations.

Transformations of the Carboxylate Moiety

The carboxylate moiety in this compound is a key site for chemical modification, allowing for the generation of the corresponding carboxylic acid or other ester derivatives.

Hydrolysis to 5-Fluorofuran-2-carboxylic Acid

The conversion of this compound to 5-fluorofuran-2-carboxylic acid is a critical transformation, as the resulting acid is a versatile intermediate for the synthesis of various pharmaceuticals. doi.orgresearchgate.net This transformation is most effectively achieved through hydrogenolysis, which simultaneously cleaves the benzyl ester and yields the free carboxylic acid. doi.orgresearchgate.net

In a typical procedure, a solution of this compound in a suitable solvent like methanol (B129727) is treated with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. doi.org The reaction proceeds efficiently at room temperature and atmospheric pressure, yielding 5-fluorofuran-2-carboxylic acid in high yields, often around 95%. doi.orgresearchgate.net It is important to monitor the reaction progress, as prolonged reaction times can lead to the undesired defluorination of the furan ring. doi.org

While specific examples of acidic or basic hydrolysis for this compound are not prevalent in the literature, general methods for ester hydrolysis could theoretically be applied. Acid-catalyzed hydrolysis would involve heating the ester with a strong acid in an aqueous solution. Base-catalyzed hydrolysis, or saponification, would involve treating the ester with a base like sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. However, hydrogenolysis remains the preferred method due to its mild conditions and high efficiency.

Esterification of Furan-2-carboxylic Acid Derivatives

The synthesis of this compound itself is an example of esterification. This can be achieved through various methods, with the Fischer esterification being a classic approach. This method involves reacting 5-fluorofuran-2-carboxylic acid with benzyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation.

Another route to this compound starts from benzyl 5-nitrofuran-2-carboxylate, which undergoes fluorodenitration. doi.orgresearchgate.net This highlights that the benzyl ester can be introduced prior to the formation of the 5-fluoro substituent. The choice of ester is crucial in this reaction, as methyl or tert-butyl esters of 5-nitrofuran-2-carboxylic acid resulted in complex reaction mixtures under the same fluorodenitration conditions. doi.org

Modifications of the Benzyl Ester Functional Group

The benzyl group in this compound serves as a protecting group for the carboxylic acid. Its selective removal is a key step in many synthetic pathways.

Hydrogenolytic Cleavage of the Benzyl Ester

As previously mentioned in the context of hydrolysis, hydrogenolytic cleavage is the primary method for deprotecting the carboxylic acid functionality of this compound. This reaction involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. doi.orgresearchgate.net The process is highly efficient and proceeds under mild conditions, making it compatible with a wide range of other functional groups.

The reaction is initiated by the addition of the Pd/C catalyst to a solution of the benzyl ester in a solvent such as methanol. The mixture is then subjected to a hydrogen atmosphere, often using a balloon filled with hydrogen gas, and stirred at room temperature. doi.org The benzyl group is cleaved, yielding 5-fluorofuran-2-carboxylic acid and toluene (B28343) as a byproduct.

Starting MaterialReagents and ConditionsProductYieldReference
This compound10% Pd/C, H₂ (1 atm), MeOH, rt, 30 min5-Fluorofuran-2-carboxylic acid95% doi.orgresearchgate.net

Selective Deprotection Strategies for Benzyl Ethers/Esters

While hydrogenolysis is highly effective, other methods for the selective deprotection of benzyl esters can be employed, particularly when other functional groups in the molecule are sensitive to hydrogenation. These methods offer alternative strategies for accessing the free carboxylic acid.

One such method involves the use of Lewis acids. For instance, aluminum chloride (AlCl₃) in the presence of a scavenger like anisole (B1667542) can cleave benzyl esters. Another approach is the use of transfer hydrogenation, where a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) is used in conjunction with a palladium catalyst. This can sometimes offer better selectivity compared to using hydrogen gas directly.

Electrophilic and Nucleophilic Substitution Reactions on the Furan Ring

The furan ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions. The presence of the electron-withdrawing carboxylate group at the 2-position and the electronegative fluorine atom at the 5-position significantly influences the regioselectivity and reactivity of these transformations.

The synthesis of this compound itself involves a key nucleophilic aromatic substitution reaction. Specifically, it is prepared by the fluorodenitration of benzyl 5-nitrofuran-2-carboxylate. doi.orgresearchgate.net In this reaction, the nitro group at the 5-position is displaced by a fluoride ion, sourced from potassium fluoride. The reaction is facilitated by a phase-transfer catalyst, such as tetraphenylphosphonium bromide, and is carried out in a high-boiling solvent like sulfolane at elevated temperatures. doi.org This demonstrates the susceptibility of the 5-position of the furan ring to nucleophilic attack, especially when activated by a strong electron-withdrawing group like the nitro group.

Regarding electrophilic substitution, the furan ring is generally electron-rich and readily undergoes such reactions. However, in this compound, the electron-withdrawing nature of the carboxylate group deactivates the ring towards electrophilic attack. The fluorine atom at the 5-position has a dual effect: it is inductively electron-withdrawing but can also donate electron density through resonance. Typically, electrophilic substitution on furan occurs at the 5-position. With the 5-position blocked by fluorine, and the deactivating effect of the C2-substituent, electrophilic attack would be expected to occur at the 4-position, and to a lesser extent, the 3-position.

Common electrophilic substitution reactions for furans include nitration, halogenation, and the Vilsmeier-Haack reaction (formylation). organic-chemistry.orgwikipedia.orgambeed.comnih.govyoutube.comacs.orgyoutube.comnih.govrsc.orgchemrevlett.comsemanticscholar.orgsigmaaldrich.comglobalauthorid.com For this compound, these reactions would likely require harsher conditions than for unsubstituted furan. For example, a Vilsmeier-Haack reaction would introduce a formyl group, likely at the 4-position. Nitration would similarly be directed to the 4-position.

Further nucleophilic substitution reactions on the furan ring of this compound, such as the displacement of the fluorine atom, would likely require strong nucleophiles and potentially harsh reaction conditions, as the fluorine atom is generally not a good leaving group unless activated by a strongly electron-withdrawing group in a suitable position.

Functionalization at Positions Adjacent to the Furan Ring

The functionalization of the furan ring in this compound at the C3 and C4 positions is primarily achieved through directed ortho-metalation (DoM). This powerful synthetic strategy utilizes a directing metalation group (DMG) to guide the deprotonation of a nearby carbon atom by a strong base, typically an organolithium reagent. The resulting organolithium species can then react with various electrophiles to introduce a wide range of functional groups with high regioselectivity.

For π-excessive heterocycles like furan, lithiation generally occurs with a strong preference for the C2 and C5 positions due to the electronic nature of the ring. However, the presence of a suitable DMG can overcome this inherent reactivity pattern and direct the metalation to an adjacent, less acidic site.

In the case of this compound, the benzyl ester group at the C2 position can act as a directing metalation group. The coordination of the lithium atom of the organolithium reagent to the carbonyl oxygen of the ester facilitates the deprotonation of the adjacent C3 proton. This directed lithiation generates a C3-lithiated intermediate, which is a key synthon for introducing substituents at this position.

While the ester group can direct metalation, its effectiveness can be influenced by several factors, including the choice of the organolithium base, solvent, and reaction temperature. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often preferred over alkyllithiums such as n-butyllithium to minimize nucleophilic attack at the ester carbonyl.

Once the C3-lithiated species is formed, it can be trapped with a variety of electrophiles to yield 3-substituted furan derivatives. The table below summarizes some of the potential functionalizations that can be achieved through this methodology.

ElectrophileFunctional Group Introduced at C3Resulting Compound Class
Alkyl halides (e.g., CH₃I)-CH₃ (Methyl)3-Alkyl-5-fluorofuran-2-carboxylates
Aldehydes/Ketones (e.g., (CH₃)₂CO)-C(OH)(CH₃)₂ (Hydroxyisopropyl)3-(α-Hydroxyalkyl)-5-fluorofuran-2-carboxylates
Carbon dioxide (CO₂)-COOH (Carboxylic acid)5-Fluorofuran-2,3-dicarboxylic acid derivatives
Disulfides (e.g., (CH₃S)₂)-SCH₃ (Methylthio)3-(Methylthio)-5-fluorofuran-2-carboxylates
Iodine (I₂)-I (Iodo)3-Iodo-5-fluorofuran-2-carboxylates

Functionalization at the C4 position is more challenging due to the directing influence of the C2-ester group towards the C3 position. Achieving C4-functionalization often requires a multi-step approach. One potential strategy involves the initial functionalization at the C3 position with a group that can subsequently be transformed or used to direct a second functionalization at the C4 position. Another approach could involve the synthesis of a 3,4-disubstituted furan precursor which is then elaborated to introduce the 5-fluoro and 2-carboxylate moieties. For instance, a 3,4-dihalogenated furan could undergo selective metal-halogen exchange to generate a C4-lithiated species, although achieving high selectivity can be difficult.

Research into the functionalization of furan rings is an active area, and the development of new catalytic methods, such as transition-metal-catalyzed C-H activation, may provide more direct routes to C4-functionalized derivatives of this compound in the future.

Role in Advanced Organic Synthesis

Benzyl (B1604629) 5-fluorofuran-2-carboxylate as a Synthetic Intermediate

The primary value of Benzyl 5-fluorofuran-2-carboxylate in organic synthesis lies in its function as a stable, yet reactive, intermediate. The benzyl group serves as a reliable protecting group for the carboxylic acid, allowing for transformations on the furan (B31954) ring without unintended reactions at the acid site. This stability is crucial for multi-step syntheses where precise control over reactivity is paramount.

Precursor for Other Fluorinated Furan-Based Scaffolds

This compound is a key stepping stone for the generation of other valuable fluorinated furan-based molecules. A primary example is its role in the synthesis of 5-fluorofuran-2-carboxylic acid, a compound identified as a useful building block for pharmaceutical research. doi.org

The synthesis begins with the fluorodenitration of the commercially available Benzyl 5-nitrofuran-2-carboxylate. Research has optimized this conversion, demonstrating that the benzyl ester is superior to other esters, such as methyl or tert-butyl, for this specific transformation. doi.org The reaction proceeds efficiently to yield this compound. Following this, the benzyl protecting group is cleanly removed via hydrogenolysis to furnish the target 5-fluorofuran-2-carboxylic acid in high yield. doi.org This two-step process provides a reliable route to a key fluorinated scaffold. doi.orgbeilstein-journals.org

Table 1: Optimized Conditions for Fluorodenitration

This interactive table summarizes the optimized reaction conditions for the synthesis of this compound from its nitro-analogue, as detailed in the scientific literature. doi.org

ParameterConditionPurpose
Starting Material Benzyl 5-nitrofuran-2-carboxylatePrecursor molecule
Fluorinating Agent Potassium fluoride (B91410) (KF)Source of fluorine
Catalyst Tetraphenylphosphonium (B101447) bromide (PPh₄Br)Phase-transfer catalyst
Solvent Sulfolane (B150427)High-boiling polar aprotic solvent
Temperature 140 °COptimal for reaction rate and yield
Reaction Time 2 hoursTime for completion
Yield 59%Isolated yield of the product beilstein-journals.org

Once synthesized, the deprotection via hydrogenolysis is highly efficient.

Table 2: Deprotection to 5-fluorofuran-2-carboxylic acid

This table outlines the standard procedure for the deprotection of this compound. doi.org

ParameterCondition
Starting Material This compound
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Methanol (B129727) (MeOH)
Reaction Hydrogenolysis
Yield 95%

This efficient conversion underscores the role of this compound as a direct and vital precursor to a more versatile building block. doi.org

Building Block in the Synthesis of Complex Molecules

The strategic importance of this compound is further highlighted by its function as a building block for more complex molecular architectures. While it can be incorporated into larger structures directly, its primary utility comes from providing access to 5-fluorofuran-2-carboxylic acid. doi.org The introduction of a fluoro-furan moiety is of significant interest in medicinal chemistry, as fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

The 5-fluorofuran-2-carboxylic acid derived from the benzyl ester can be activated and coupled with other molecules, such as amines or alcohols, to form amides and esters, respectively. These reactions are fundamental in the construction of larger, more complex, and potentially bioactive compounds. The benzyl ester acts as a masked version of this key building block, protecting the carboxylic acid functionality until it is needed for a subsequent coupling step in a synthetic sequence.

Applications in Heterocyclic Synthesis

Strategic Use in Chiral Synthesis

The application of this compound in chiral synthesis is another area where specific examples are not prominent in the existing literature. Chiral synthesis involves the preparation of single enantiomers of a target molecule, which is critical for pharmaceuticals. While general methods for the asymmetric synthesis of chiral carboxylic acids are well-established, their specific application to the 5-fluorofuran-2-carboxylate scaffold has not been detailed. There are no readily available reports of enzymatic resolutions or asymmetric hydrogenations involving this compound to produce enantiomerically enriched products. Therefore, its strategic use in this specialized area of synthesis remains an underexplored possibility.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule. For Benzyl (B1604629) 5-fluorofuran-2-carboxylate, ¹H, ¹³C, and ¹⁹F NMR spectroscopy have been instrumental in confirming its structure.

The ¹H NMR spectrum of Benzyl 5-fluorofuran-2-carboxylate, recorded in deuterochloroform (CDCl₃) at 300 MHz, reveals the distinct proton environments within the molecule. The aromatic protons of the benzyl group appear as a multiplet in the range of δ 7.40–7.34 ppm, integrating to five protons. The benzylic protons (CH₂) resonate as a singlet at δ 5.32 ppm. On the furan (B31954) ring, the proton at the 3-position is observed as a triplet at δ 7.15 ppm with a coupling constant (J) of 3.5 Hz. The proton at the 4-position presents as a doublet of doublets at δ 5.62 ppm with coupling constants of 7.1 Hz and 3.6 Hz.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.40–7.34m-Ar-H (5H)
7.15t3.5Furan-H3
5.62dd7.1, 3.6Furan-H4
5.32s-CH₂

Table 1: ¹H NMR Spectroscopic Data for this compound.

The ¹³C NMR spectrum, acquired in CDCl₃ at 75 MHz, provides a detailed carbon framework of the molecule. The carbonyl carbon of the ester group is found at δ 157.7 ppm. The carbon atom attached to the fluorine (C5) on the furan ring shows a characteristic doublet at δ 158.9 ppm with a large coupling constant of 284 Hz, a clear indicator of a direct C-F bond. The other furan ring carbons are observed at δ 135.5, 120.6, and a doublet at 85.1 ppm (J = 13.4 Hz). The carbons of the benzyl group resonate at δ 135.0, 128.6, 128.5, and 128.4 ppm, with the benzylic carbon (CH₂) appearing at δ 66.6 ppm.

Chemical Shift (δ) ppm Coupling Constant (J) Hz Assignment
158.9d, 284C5 (Furan)
157.7C=O (Ester)
135.5C2 (Furan)
135.0C1' (Aromatic)
128.6Aromatic CH
128.5Aromatic CH
128.4Aromatic CH
120.6C3 (Furan)
85.1d, 13.4C4 (Furan)
66.6CH₂

Table 2: ¹³C NMR Spectroscopic Data for this compound.

The ¹⁹F NMR spectrum is a direct and sensitive method for observing fluorine atoms in a molecule. For this compound in CDCl₃, a single resonance is observed at δ -106.4 ppm, confirming the presence of a single fluorine environment.

Mass Spectrometry (MS) Techniques

While detailed high-resolution mass spectrometry (HRMS) or fragmentation patterns for this compound are not extensively reported in publicly available literature, its use in synthetic procedures has been monitored by Liquid Chromatography-Mass Spectrometry (LCMS). This indicates that the compound is amenable to mass spectrometric analysis, and its molecular ion peak would be expected to correspond to its molecular weight.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Advanced Diffraction Techniques for Solid-State Structure Determination

To date, there are no published reports on the single-crystal X-ray diffraction analysis or other advanced diffraction studies of this compound. Therefore, information regarding its solid-state packing, bond angles, and bond lengths as determined by these techniques is currently unavailable.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in predicting the molecular properties of novel compounds. For Benzyl (B1604629) 5-fluorofuran-2-carboxylate, such calculations would offer valuable information regarding its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Studies on furan (B31954) and its derivatives have provided significant insights into their aromaticity and reactivity. For instance, DFT calculations have been employed to study the molecular geometry and vibrational frequencies of various furan derivatives. orientjchem.orgresearchgate.net These studies often utilize functionals like B3LYP with various basis sets to achieve results that are in good agreement with experimental data. researchgate.netresearchgate.net

In a study on methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a closely related compound, geometry optimization was performed to understand its three-dimensional structure. bohrium.commdpi.com Such analyses for Benzyl 5-fluorofuran-2-carboxylate would likely involve optimizing the geometry to find the most stable conformation, considering the rotational freedom of the benzyl group and the planarity of the furan ring.

Furthermore, DFT studies on benzyl derivatives have been conducted to understand their conformational preferences and electronic properties. arabjchem.orgethz.ch For example, the conformational analysis of 5-benzylimidazolidin-4-one derivatives revealed that the benzyl group's orientation significantly impacts the molecule's stability. ethz.ch

A hypothetical DFT study on this compound would likely focus on the influence of the fluorine atom and the benzyl ester group on the geometry and electronic properties of the furan ring.

The electronic structure of a molecule, particularly the energies of its frontier molecular orbitals (HOMO and LUMO), is crucial for predicting its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For furan derivatives, the substituent's nature and position significantly influence the electronic structure. orientjchem.org The electron-withdrawing fluorine atom at the 5-position of the furan ring in this compound is expected to lower the energy of both the HOMO and LUMO, potentially affecting its reactivity in various chemical transformations.

In a study of 2-(4-amino-2-(4-ethoxyphenylamino)thiazol-5-oyl)benzofuran, the calculated HOMO-LUMO energy gap was used to infer charge transfer within the molecule. researchgate.net Similarly, for 1-benzofuran-2-carboxylic acid, the HOMO-LUMO gap was calculated to be 4.735 eV, providing insights into its electronic properties. researchgate.net

A theoretical study on this compound would likely predict a significant HOMO-LUMO gap, suggesting a relatively stable molecule. The distribution of electron density, influenced by the electronegative fluorine and oxygen atoms, would also be a key area of investigation, highlighting potential sites for nucleophilic or electrophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states and intermediates. While no specific reaction mechanisms involving this compound have been computationally studied, research on related fluorinated heterocycles provides valuable parallels.

For instance, DFT studies have been used to understand the hydrosilylation of gem-difluoroallenes, revealing the role of the catalyst and ligand in controlling selectivity. acs.org Similarly, computational analysis has been employed to investigate the mechanism of synthesizing 3-difluoroalkyl phthalides, highlighting the essential role of fluorine in facilitating the transformation. acs.org

The reactivity of fluorinated heterocycles is an active area of research. mdpi.com Computational studies on the reactions of this compound could explore, for example, its susceptibility to nucleophilic aromatic substitution, where the fluorine atom could act as a leaving group, or its behavior in cycloaddition reactions. Such studies would involve calculating the activation energies for different possible pathways to determine the most likely reaction mechanism.

Conformational Analysis and Intermolecular Interactions

The three-dimensional conformation of a molecule and its intermolecular interactions are critical to its physical properties and biological activity.

The conformational landscape of this compound is likely to be influenced by the rotation around the C-O bond of the ester linkage and the C-C bond connecting the benzyl group. Conformational analysis of similar molecules, such as 5-benzylimidazolidin-4-one derivatives, has been performed using DFT calculations to determine the relative stability of different conformers. ethz.ch These studies often reveal that specific conformations are stabilized by intramolecular interactions. ethz.ch

Intermolecular interactions can be effectively studied using techniques like Hirshfeld surface analysis. nih.gov In the crystal structure of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, this analysis revealed that the packing is primarily governed by van der Waals forces and stacking of aromatic rings, with minimal contribution from hydrogen bonds. bohrium.com A similar analysis for this compound would provide insights into its crystal packing and potential for forming different polymorphs. The presence of the benzyl group might introduce additional π-π stacking interactions.

A computational study on benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate showed that intermolecular hydrogen bonds play a significant role in its crystal packing, leading to the formation of dimers. mdpi.com While this compound lacks strong hydrogen bond donors, weak C-H···O and C-H···F interactions could still influence its solid-state structure.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic parameters such as NMR chemical shifts, which is invaluable for structure elucidation and characterization.

DFT calculations are widely used to predict ¹H and ¹³C NMR spectra. For various furan derivatives, calculated NMR parameters have shown good correlation with experimental data. orientjchem.org In the case of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, NMR spectra and geometry optimization suggested that the conformation observed in the solid state is likely the most stable one in solution as well. bohrium.commdpi.com

A theoretical prediction of the NMR spectra for this compound would involve calculating the magnetic shielding tensors for each nucleus. The predicted chemical shifts would be influenced by the electronic environment of each atom, which is in turn affected by the fluorine atom and the benzyl ester group. Such a study would aid in the interpretation of experimentally obtained NMR data.

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on general knowledge of similar structures.

AtomPredicted ¹³C NMR Chemical Shift (ppm)
Carbonyl Carbon (Ester)~160-165
Furan C2~145-150
Furan C3~110-115
Furan C4~115-120
Furan C5 (C-F)~155-160 (with C-F coupling)
Benzylic CH₂~65-70
Benzyl C1 (ipso)~135-140
Benzyl C2, C6 (ortho)~128-130
Benzyl C3, C5 (meta)~128-130
Benzyl C4 (para)~127-129
Note: These are estimated values and would require specific DFT calculations for accurate prediction.

Q & A

Q. What are the established synthetic routes for Benzyl 5-fluorofuran-2-carboxylate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification of 5-fluorofuran-2-carboxylic acid with benzyl alcohol under acidic catalysis. A methodological approach involves optimizing parameters such as:

  • Molar ratio of acid to alcohol : A 1:2 ratio minimizes unreacted starting material .
  • Catalyst selection : Sulfuric acid or ammonium cerium phosphate (ACP) are effective, with ACP reducing side reactions .
  • Reaction time and temperature : Typically 6–12 hours at 60–80°C under reflux.
    Monitoring progress via thin-layer chromatography (TLC) or HPLC ensures reproducibility.

Q. How can crystallographic data for this compound be validated using computational tools?

Crystal structures can be refined using SHELXL (for small-molecule refinement) and visualized via Mercury CSD (Cambridge Structural Database). Key steps include:

  • Data cross-validation : Compare experimental X-ray diffraction patterns with simulated data from Mercury .
  • Twinning analysis : Use Mercury’s "Packing Similarity" tool to detect twinning or disorder .
  • Hirshfeld surface analysis : Assess intermolecular interactions (e.g., C–H···O) to confirm hydrogen bonding patterns .

Q. What analytical techniques are recommended for characterizing purity and functional groups?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm fluorofuran and benzyl ester moieties (e.g., δ ~7.3 ppm for benzyl protons) .
  • FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (furan C=C) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 234.06 (C₁₂H₉FO₃) .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., unexpected NMR shifts or bond lengths) require:

  • Multi-technique validation : Cross-reference X-ray data with DFT-calculated geometries (e.g., Gaussian09) to assess steric/electronic effects .
  • Dynamic NMR studies : Probe temperature-dependent conformational changes affecting spectra .
  • Electron density maps (Mercury) : Identify disorder or partial occupancy in crystal structures .

Q. What strategies are effective for modifying the fluorofuran core to enhance bioactivity?

  • Functional group substitution : Introduce electron-withdrawing groups (e.g., nitro, bromo) at the 4-position of the furan ring to modulate electronic properties .
  • Ester hydrolysis : Convert the benzyl ester to a carboxylic acid for salt formation or further derivatization .
  • Structure-activity relationship (SAR) studies : Use computational docking (AutoDock Vina) to predict binding affinity against target enzymes .

Q. How can the compound’s stability under varying conditions be systematically studied?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen/air .
  • Accelerated stability testing : Expose to UV light, humidity (40°C/75% RH), and acidic/basic conditions for 4 weeks. Monitor degradation via HPLC .
  • Radical stability assays : Use ESR spectroscopy to detect benzyl radical formation under oxidative stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.